molecular formula C8H12N6 B13086375 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13086375
M. Wt: 192.22 g/mol
InChI Key: JVFIDAPMZADOAJ-UHFFFAOYSA-N
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Description

1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that contains both pyrazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound, while the triazole ring can be formed through a click chemistry reaction involving an azide and an alkyne .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions. For instance, the use of copper(I) catalysts in the click chemistry reaction can significantly enhance the efficiency of triazole formation .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxyl derivatives, while substitution reactions could produce a variety of substituted pyrazole or triazole derivatives .

Scientific Research Applications

1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it might inhibit an enzyme involved in a metabolic pathway, leading to the accumulation or depletion of specific metabolites .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
  • 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride

Uniqueness

1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is unique due to its specific combination of pyrazole and triazole rings, which confer distinct chemical and biological properties. This combination can result in enhanced stability, reactivity, and biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

1-[2-(4-methylpyrazol-1-yl)ethyl]triazol-4-amine

InChI

InChI=1S/C8H12N6/c1-7-4-10-13(5-7)2-3-14-6-8(9)11-12-14/h4-6H,2-3,9H2,1H3

InChI Key

JVFIDAPMZADOAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCN2C=C(N=N2)N

Origin of Product

United States

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